

Application Notes & Protocols: (S)-TCO-PEG3-amine in Drug Delivery Systems

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Compound of Interest

Compound Name: (S)-TCO-PEG3-amine

Cat. No.: B14104925

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-TCO-PEG3-amine is a heterobifunctional linker integral to the advancement of targeted drug delivery and bioconjugation.^{[1][2]} It incorporates three key elements:

- A trans-cyclooctene (TCO) group: A strained alkene that serves as a highly reactive dienophile.^{[3][4]}
- A hydrophilic 3-unit polyethylene glycol (PEG3) spacer: This flexible spacer enhances aqueous solubility, improves pharmacokinetics, reduces steric hindrance, and can minimize potential immunogenicity.^{[1][2][5]}
- A primary amine (-NH₂): This functional group provides a versatile handle for conjugation to a wide array of biomolecules, payloads, or surfaces, typically through amide bond formation with carboxylic acids or activated esters.^{[1][5]}

The primary utility of **(S)-TCO-PEG3-amine** lies in its application of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between the TCO moiety and a tetrazine (Tz).^{[6][7]} This "click chemistry" reaction is exceptionally fast and highly selective, enabling the efficient formation of stable covalent bonds in complex biological media without the need for cytotoxic catalysts.^{[2][4][6]} These properties make it an

ideal tool for constructing sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs), targeted nanoparticles, and PROTACs.[1][7][8]

Key Applications in Drug Delivery

Antibody-Drug Conjugates (ADCs)

(S)-TCO-PEG3-amine is a valuable linker for creating site-specific ADCs. In a common strategy, the linker is first conjugated to a cytotoxic payload via its amine group. This TCO-functionalized payload is then "clicked" onto a tetrazine-modified antibody. This modular, two-step approach allows for precise control over the drug-to-antibody ratio (DAR) and can lead to more homogeneous and stable ADC constructs.[7][9]

Pre-targeted Drug Delivery

Pre-targeting strategies utilize the rapid kinetics of the TCO-tetrazine ligation for in vivo assembly of a therapeutic. First, a TCO-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, tetrazine-labeled therapeutic agent is administered. It rapidly clears from circulation but "clicks" to the TCO-functionalized antibody at the target site, concentrating the therapeutic effect and minimizing systemic toxicity.

"Click-to-Release" Prodrug Systems

In this advanced application, the TCO group is part of a self-immolative linker attached to a drug, rendering it inactive.[10] Upon reaction with a tetrazine trigger, the subsequent cycloaddition and rearrangement cascade leads to the cleavage of the linker and the release of the active drug.[11] This strategy allows for spatiotemporal control over drug activation at a specific site of action.[12]

PROTAC Development

(S)-TCO-PEG3-amine can be used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The click chemistry compatibility of the TCO group allows for the modular assembly of the target-binding ligand, the E3 ligase ligand, and the linker.[8]

Quantitative Data Summary

The performance of drug delivery systems based on **(S)-TCO-PEG3-amine** is underpinned by the kinetics and stability of the TCO-tetrazine ligation.

Parameter	Value	Significance in Drug Delivery
Reaction Type	Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition	Bioorthogonal reaction, proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without a cytotoxic copper catalyst.[6][7]
Second-Order Rate Constant (k_2)	Up to $10^6 \text{ M}^{-1}\text{s}^{-1}$	One of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low concentrations typical in biological systems.[3][6][13]
Reaction Byproduct	Nitrogen (N_2) gas	The only byproduct is inert and diffuses away, which drives the reaction to completion.[6][13]
TCO Stability	Stable in aqueous media for weeks at 4°C , pH 7.5.[14] However, TCO compounds are generally not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO).[15]	Sufficient stability for multi-step conjugation procedures and in vivo applications. Storage at -20°C is recommended.[15]
Linker Functionality	Heterobifunctional (Amine and TCO)	Allows for sequential, controlled conjugation to different molecules (e.g., payload and targeting vector). [2]

Experimental Protocols & Methodologies

Protocol 1: Conjugation of (S)-TCO-PEG3-amine to a Carboxylic Acid-Containing Payload

This protocol describes the formation of an amide bond between the amine group of the linker and a carboxyl group on a drug or other molecule using EDC/NHS chemistry.

Materials:

- **(S)-TCO-PEG3-amine**
- Carboxylic acid-containing payload
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous, amine-free solvent (e.g., DMSO or DMF)
- Reaction Buffer: Phosphate-Buffered Saline (PBS) or MES buffer, pH 6.0-7.5
- Quenching Solution: 1 M Tris buffer, pH 8.0, or hydroxylamine
- Purification system (e.g., HPLC, silica chromatography)

Methodology:

- **Reagent Preparation:** Dissolve the carboxylic acid-containing payload, EDC, and NHS in anhydrous DMSO or DMF. A typical molar ratio is 1:1.2:1.2 (Payload:EDC:NHS).
- **Activation:** Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms an NHS ester intermediate.
- **Conjugation:** Dissolve **(S)-TCO-PEG3-amine** in the reaction buffer or anhydrous DMSO. Add this solution to the activated payload solution. A 1.5 to 2-fold molar excess of the amine linker over the payload is a common starting point.
- **Incubation:** Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

- Quenching (Optional): If excess NHS-ester is a concern, add the quenching solution to the reaction mixture and incubate for 15-30 minutes.
- Purification: Purify the TCO-PEG3-Payload conjugate using an appropriate method like reverse-phase HPLC to remove unreacted starting materials and byproducts.
- Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.

Protocol 2: TCO-Tetrazine Ligation for Antibody-Payload Conjugation

This protocol details the bioorthogonal "click" reaction between a TCO-functionalized payload (from Protocol 1) and a tetrazine-modified antibody.

Materials:

- Purified TCO-PEG3-Payload conjugate
- Tetrazine-functionalized antibody
- Reaction Buffer: PBS, pH 7.4
- Purification system (e.g., Size-Exclusion Chromatography - SEC)

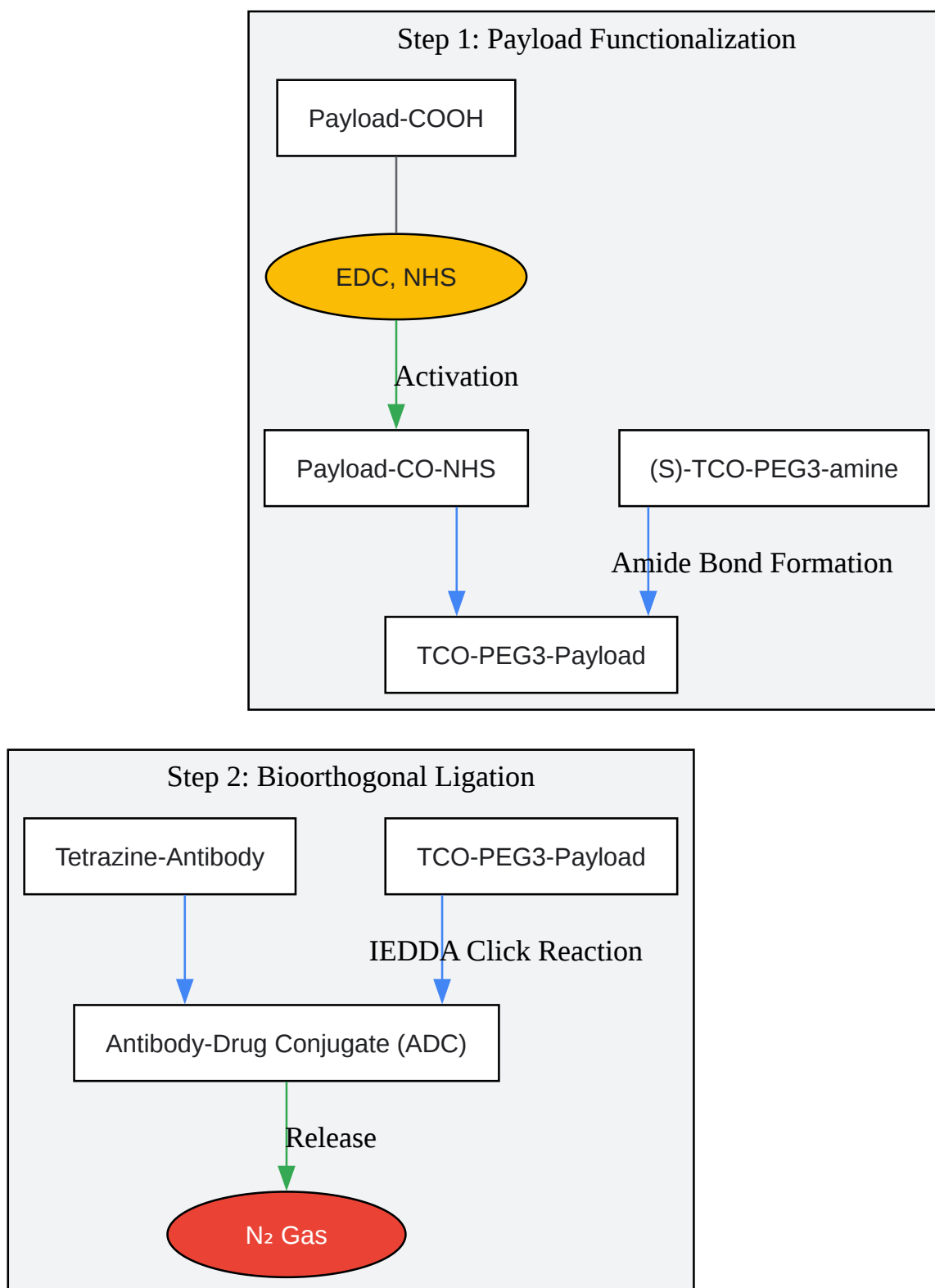
Methodology:

- Reagent Preparation: Prepare the tetrazine-functionalized antibody in the reaction buffer at a concentration of 1-10 mg/mL. Dissolve the TCO-PEG3-Payload conjugate in a minimal amount of DMSO and dilute into the reaction buffer.
- Conjugation Reaction: Add the TCO-PEG3-Payload solution to the antibody solution. A 1.5 to 5-fold molar excess of the TCO-payload per tetrazine moiety on the antibody is a common starting point to ensure complete reaction.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. For highly dilute samples, the incubation time may be extended.

- **Monitoring (Optional):** The reaction can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak (typically 510-540 nm).[\[16\]](#)
- **Purification:** Purify the final Antibody-Drug Conjugate (ADC) using SEC to remove the excess, unreacted TCO-payload.
- **Characterization:** Characterize the final ADC to determine purity, aggregation (by SEC), and the final drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

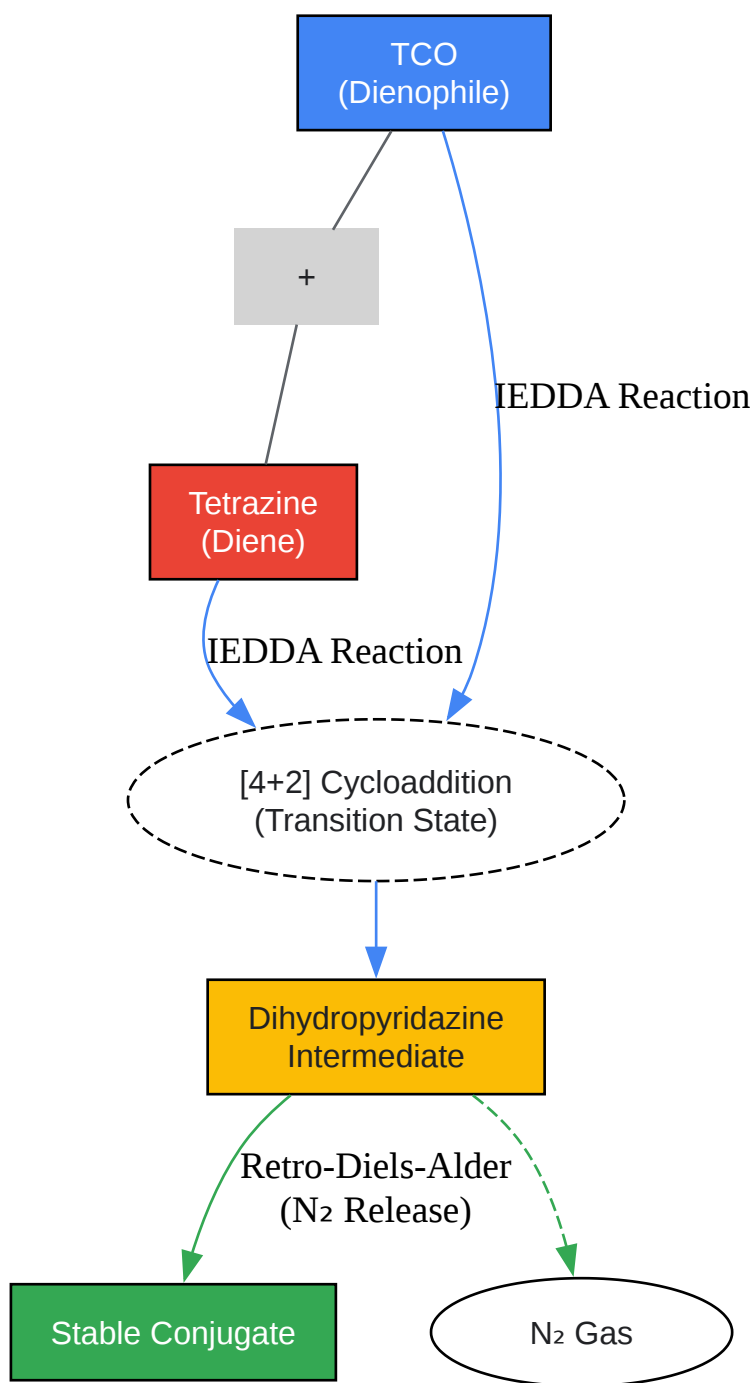
Visualizations

Reaction Pathway Diagrams



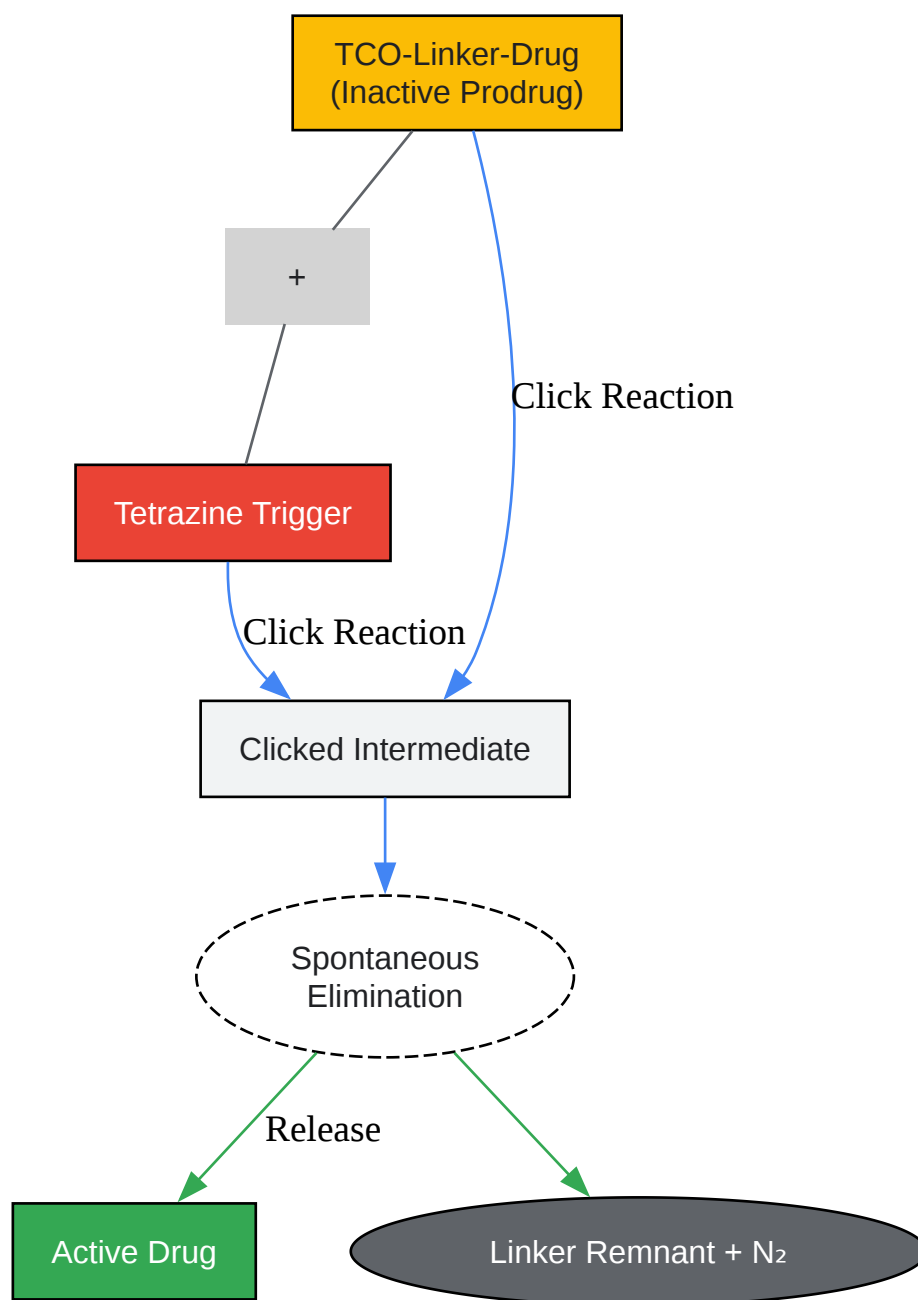
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Caption: Workflow for ADC synthesis using **(S)-TCO-PEG3-amine**.



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Caption: Mechanism of the TCO-Tetrazine IEDDA ligation.



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Caption: Logical workflow for a "Click-to-Release" system.

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